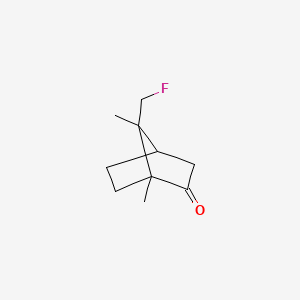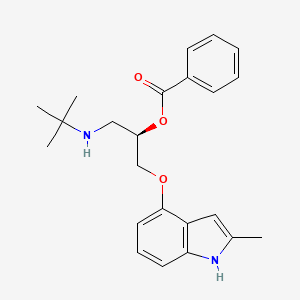
(R)-Bopindolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-bopindolol is a 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate that has R-configuration. It is an enantiomer of a (S)-bopindolol.
Applications De Recherche Scientifique
Beta-Blocking Effects and Blood Pressure Management
(R)-Bopindolol is primarily recognized for its beta-blocking properties, which are instrumental in managing hypertension. It operates as a non-selective antagonist of beta 1- and beta 2-adrenoceptors, demonstrating efficacy in reducing blood pressure (BP) in patients. Studies have highlighted its capability to lower both systolic and diastolic blood pressure, making it a valuable agent in hypertension treatment (Weidmann & Bousquet, 1986), (Harron, Goa, & Langtry, 1991).
Pharmacokinetics and Dynamics
Bopindolol's pharmacokinetics and dynamics have been extensively studied. It exhibits a long duration of action despite a short half-life, which has been a subject of interest in clinical pharmacology. Research indicates that bopindolol's concentration in plasma can be effectively linked to its beta-adrenoceptor blocking effects (Platzer, Galeazzi, Niederberger, & Rosenthaler, 1984).
Impact on Renal Function
Investigations into bopindolol's effect on renal function have shown that it does not reduce renal function during short- or medium-term treatment in normal volunteers or hypertensive patients. This aspect is particularly important as it differentiates bopindolol from other antihypertensive drugs, including several beta-blockers (Fabre et al., 1986).
Effect on Plasma Lipid Fractions
Studies have also examined bopindolol's influence on plasma lipid fractions in hypertensive patients. Bopindolol was found not to change the plasma concentrations of total cholesterol, LDL cholesterol, and HDL cholesterol significantly, indicating its neutral impact on lipid profiles, which could be considered an advantage in cardiovascular risk management (van Brummelen et al., 1984), (van Brummelen et al., 1986).
Cardiovascular and Hemodynamic Effects
The drug's acute and long-term hemodynamic effects have been a subject of research, particularly in hypertensive subjects. Bopindolol was shown to cause a decrease in cardiac output and heart rate, alongside a reduction in mean arterial pressure and systemic vascular resistance. These effects demonstrate its potential utility in managing hypertension and related cardiovascular conditions (Meiracker et al., 1987).
Molecular Structure and Beta-Blocking Potency
On a molecular level, research has explored the relationship between bopindolol's chemical structure and its beta-blocking potency. The findings suggest that the drug's different beta-blocking potencies might be attributed to its distinct chemical structure, providing insights into its mechanism of action at the molecular level (Nagatomo et al., 1998).
Propriétés
Numéro CAS |
62697-43-2 |
|---|---|
Nom du produit |
(R)-Bopindolol |
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[(2R)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m1/s1 |
Clé InChI |
UUOJIACWOAYWEZ-GOSISDBHSA-N |
SMILES isomérique |
CC1=CC2=C(N1)C=CC=C2OC[C@@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



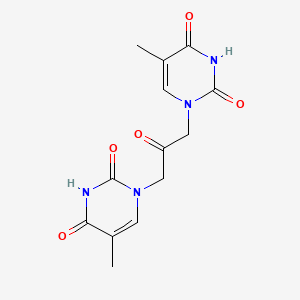
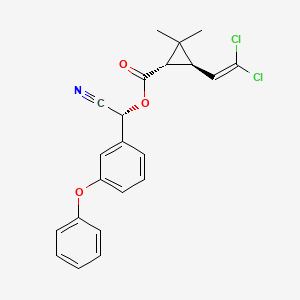
![Bis[3-(trifluoromethyl)phenyl]diselane](/img/structure/B1252309.png)
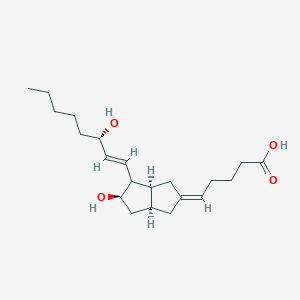
![(1R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1252312.png)
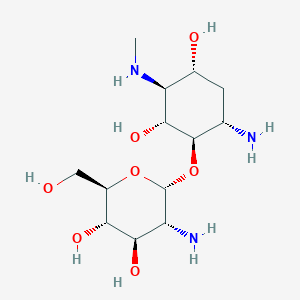
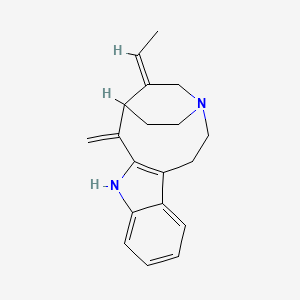
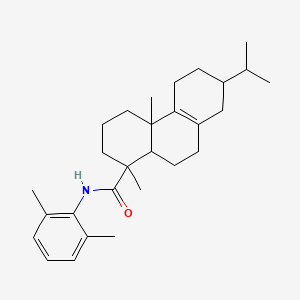
![[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252316.png)
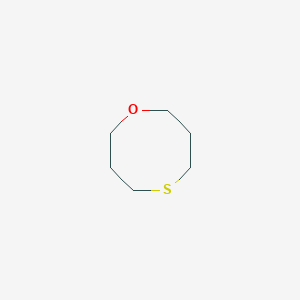
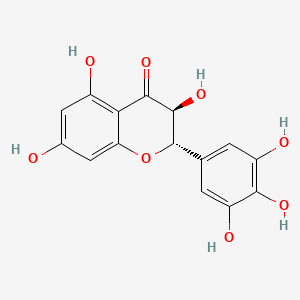
![2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid](/img/structure/B1252322.png)
![4-Methoxybenzo[b]thiophene](/img/structure/B1252323.png)
